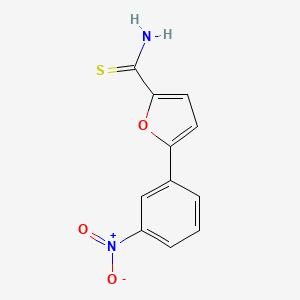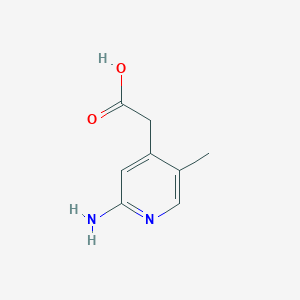
2-(2-Amino-5-methylpyridin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-methylpyridin-4-yl)acetic acid is a heterocyclic compound with a pyridine ring substituted with an amino group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-methylpyridine.
Amination: The chloro group is substituted with an amino group using ammonia or an amine source under suitable conditions.
Carboxylation: The resulting 2-amino-5-methylpyridine is then carboxylated to introduce the acetic acid moiety. This can be achieved using various carboxylation reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-(2-Amino-5-methylpyridin-4-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
2-(2-Amino-5-methylpyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-3-methylpyridine: Similar structure but with the amino group at a different position.
2-Amino-4-methylpyridine: Similar structure but with the methyl group at a different position.
2-Amino-5-chloropyridine: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
2-(2-Amino-5-methylpyridin-4-yl)acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
2-(2-amino-5-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-10-7(9)2-6(5)3-8(11)12/h2,4H,3H2,1H3,(H2,9,10)(H,11,12) |
InChIキー |
WPXWMGRUVOGOJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




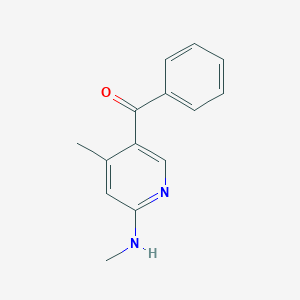
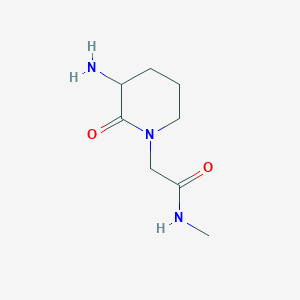
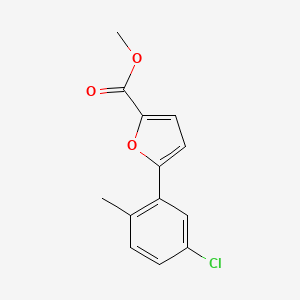





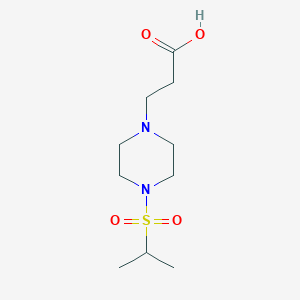
![5,6-Dimethoxy-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11807434.png)

